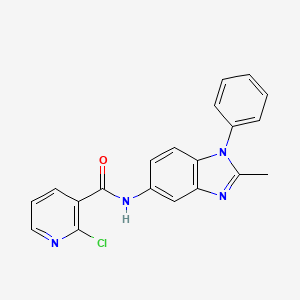![molecular formula C19H16N2OS2 B2431521 4-(METHYLSULFANYL)-2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDINE CAS No. 866726-48-9](/img/structure/B2431521.png)
4-(METHYLSULFANYL)-2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(METHYLSULFANYL)-2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDINE is a complex organic compound belonging to the class of chromeno-pyrimidines. This compound is characterized by the presence of a chromeno ring fused with a pyrimidine ring, and it has two methylsulfanyl groups attached to its structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-(METHYLSULFANYL)-2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDINE typically involves multi-step reactions. One common synthetic route starts with the reaction of 4-methylsulfanylbenzaldehyde with malononitrile in the presence of a base to form 2-amino-4-(4-methylsulfanylphenyl)-3-cyano-4H-chromene. This intermediate is then cyclized with guanidine carbonate under reflux conditions to yield the target compound . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated reactors and continuous flow processes.
Analyse Des Réactions Chimiques
4-(METHYLSULFANYL)-2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using halogenating agents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Applications De Recherche Scientifique
4-(METHYLSULFANYL)-2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is often studied for its interactions with various biological targets.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-(METHYLSULFANYL)-2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases or other signaling molecules involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
4-(METHYLSULFANYL)-2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDINE can be compared with other similar compounds, such as:
2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidine: Lacks one methylsulfanyl group, which may affect its chemical reactivity and biological activity.
4-methylsulfanyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine: Lacks the methylsulfanyl group on the phenyl ring, potentially altering its properties.
4-methylsulfanyl-2-(4-methylsulfonylphenyl)-5H-chromeno[2,3-d]pyrimidine: Contains a sulfonyl group instead of a sulfanyl group, which can significantly change its chemical and biological behavior.
Propriétés
IUPAC Name |
4-methylsulfanyl-2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS2/c1-23-14-9-7-12(8-10-14)17-20-18-15(19(21-17)24-2)11-13-5-3-4-6-16(13)22-18/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVAFKDZRJKGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(diethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2431445.png)
![3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide](/img/structure/B2431446.png)



![[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol;hydrochloride](/img/structure/B2431452.png)

![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide](/img/structure/B2431454.png)
![2-[(4-aminophenyl)thio]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B2431455.png)



